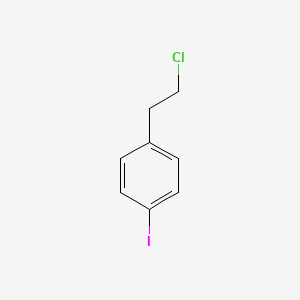

2-(4-Iodophenyl)ethylchloride

Description

2-(4-Iodophenyl)ethylchloride is an organoiodine compound featuring a chlorinated ethyl group attached to a 4-iodophenyl aromatic ring. For instance, compounds with 4-iodophenyl groups are frequently employed in anticancer agents (e.g., inhibitors described in ) and microbial toxicity studies (), highlighting the functional versatility of this moiety .

Properties

Molecular Formula |

C8H8ClI |

|---|---|

Molecular Weight |

266.50 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-iodobenzene |

InChI |

InChI=1S/C8H8ClI/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |

InChI Key |

IJOBLCDSBNBQQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethylchloride Backbone

(a) 2-(Dipropylamino)ethylchloride

- Structure: Features a dipropylamino group instead of the 4-iodophenyl moiety.

- Molecular Formula : C₈H₁₇ClN.

- Applications : Used as a precursor for quaternary ammonium compounds or surfactants.

(b) 2-(N-Methyl-N-propylamino)ethylchloride

- Structure: Contains a methyl-propylamino substituent.

- Molecular Formula : C₇H₁₅ClN.

- Applications : Likely employed in the synthesis of neuromuscular blockers or anticholinergics.

- Comparison: The alkylamino group enhances solubility in polar solvents compared to the hydrophobic 4-iodophenyl group in 2-(4-Iodophenyl)ethylchloride .

Functional Group Variations

(a) 2-Chloro-N-(4-iodophenyl)acetamide

- Structure : Replaces the ethylchloride group with a chloroacetamide moiety.

- Molecular Formula: C₈H₇ClINO.

- Key Difference : The acetamide group introduces hydrogen-bonding capacity, enhancing target binding in biological systems compared to the simpler ethylchloride backbone .

(b) INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-Phenyl Tetrazolium Chloride)

- Structure : A tetrazolium salt with 4-iodophenyl, 4-nitrophenyl, and phenyl substituents.

- Applications : Used as a redox indicator in microbial respiration assays.

- Toxicity: Notably toxic to prokaryotic cells, limiting its use in whole-cell studies .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.